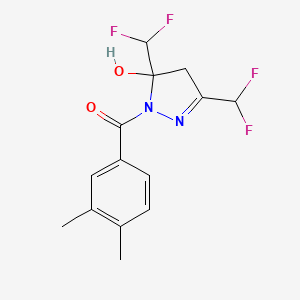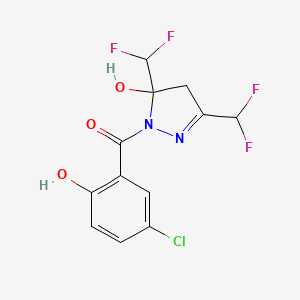
3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
Übersicht
Beschreibung
3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound used in scientific research. It is also known as DFP-001 or BDP-001. This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to act through multiple mechanisms, including inhibition of protein synthesis and induction of apoptosis (programmed cell death) in cancer cells. The compound has also been shown to modulate various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate various signaling pathways involved in cell growth and survival. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments include its high potency and selectivity against certain cancer cell lines and its potential as a fluorescent probe for imaging applications. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and characterize the compound.
Zukünftige Richtungen
There are several future directions for research on 3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol. These include further investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Future research could also focus on optimizing the synthesis method for higher yield and purity and developing new derivatives of the compound with improved properties and selectivity. Additionally, further studies could be conducted to elucidate the mechanism of action of the compound and its effects on various signaling pathways involved in cell growth and survival.
Wissenschaftliche Forschungsanwendungen
3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has potential applications in various scientific research fields. It has been studied for its potential use as a fluorescent probe for imaging applications. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. The compound has been shown to have high selectivity and potency against certain cancer cell lines, and it has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2O2/c1-7-3-4-9(5-8(7)2)12(21)20-14(22,13(17)18)6-10(19-20)11(15)16/h3-5,11,13,22H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKKZAXXSWXQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-cyclopropyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266260.png)
![3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266261.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B4266276.png)
![8-ethoxy-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4266283.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4266288.png)


![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4266303.png)
![2-(5-chloro-2-thienyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide](/img/structure/B4266311.png)
![4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide](/img/structure/B4266315.png)
![butyl 5-(aminocarbonyl)-4-methyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4266322.png)
